![molecular formula C18H19NO4 B5822837 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B5822837.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BRL-15572 belongs to the class of benzodioxinylacetamides and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide acts as a positive allosteric modulator of the GABAB receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. This results in an increase in the inhibitory effects of GABA, leading to a decrease in neurotransmitter release and synaptic activity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the GABAB receptor, leading to a decrease in neurotransmitter release and synaptic activity. This has been linked to potential therapeutic effects on depression, anxiety, addiction, neuropathic pain, and epilepsy. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments is its specificity for the GABAB receptor. This allows researchers to study the effects of modulating this receptor without affecting other receptors in the brain. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide. One direction is to further explore its potential therapeutic effects on depression, anxiety, addiction, neuropathic pain, and epilepsy. Another direction is to investigate its effects on other neurotransmitter systems in the brain. Additionally, the development of more soluble analogs of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide could improve its usability in experimental settings.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-ethoxyaniline in the presence of a base to yield the desired product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic effects on various disorders. It has been shown to modulate the activity of the GABAB receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. This modulation has been linked to potential therapeutic effects on depression, anxiety, and addiction. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-21-15-6-3-13(4-7-15)11-18(20)19-14-5-8-16-17(12-14)23-10-9-22-16/h3-8,12H,2,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLHBRSZQOSXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.